molecular formula C22H21N3O4S B2655870 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1171078-09-3

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2655870
CAS No.: 1171078-09-3
M. Wt: 423.49
InChI Key: QESKZXOVHLRTMC-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, a thiadiazole, and a piperidine ring

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the benzodioxole and thiadiazole intermediates, followed by their coupling with the piperidine ring. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. .

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-27-17-5-3-2-4-16(17)21-24-23-20(30-21)14-8-10-25(11-9-14)22(26)15-6-7-18-19(12-15)29-13-28-18/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESKZXOVHLRTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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